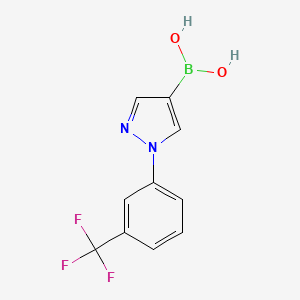

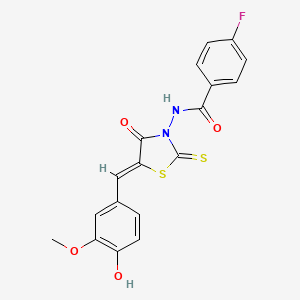

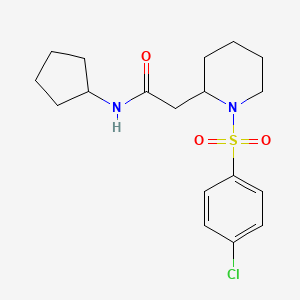

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research . For instance, methyl 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylate and methyl 5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate were synthesized by esterification of carboxylic acids with excess methanol under reflux in the presence of a catalytic amount of sulfuric acid .

Applications De Recherche Scientifique

Proteasome Inhibition

Bortezomib, a dipeptidyl boronic acid proteasome inhibitor, utilizes the boronic acid moiety for proteasome inhibition. It represents a class of compounds where the boronic acid function plays a crucial role in therapeutic mechanisms, particularly for treating relapsed multiple myeloma. The study of bortezomib's metabolism has provided insights into the behavior of boronic acid pharmacophores in biological systems (Pekol et al., 2005).

Synthesis and Characterization

Research into the synthesis and characterization of boronic acid compounds is essential for developing new pharmaceuticals and materials. For example, the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate demonstrates the chemical versatility and reactivity of pyrazole-boronic acid derivatives, which are vital intermediates in creating biologically active compounds (Zhang Yu-jua, 2013).

Catalysis

Boronic acids serve as catalysts in various chemical reactions, enhancing reaction efficiency and selectivity. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, highlighting the utility of boronic acids in organic synthesis (Wang et al., 2018).

Cross-Coupling Reactions

Pyrazole-containing compounds, including those with boronic acid functionalities, are utilized as ligands in metal complexes to catalyze cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, demonstrating the critical role of boronic acid derivatives in modern synthetic chemistry (Ocansey et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It’s known that environmental conditions can significantly impact the action of similar compounds .

Propriétés

IUPAC Name |

[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-2-1-3-9(4-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHPVFRVUDFITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=CC(=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B2700800.png)

![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2700804.png)

![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2700813.png)